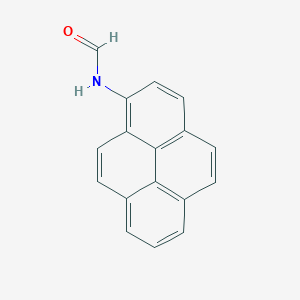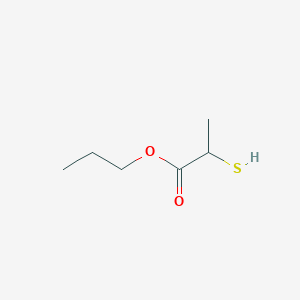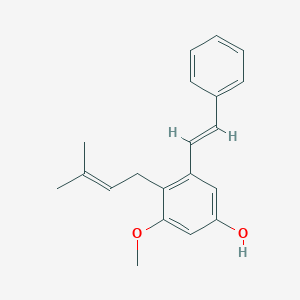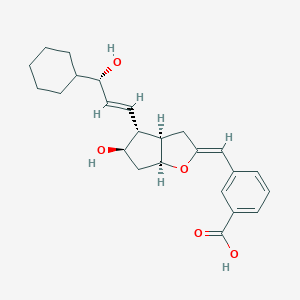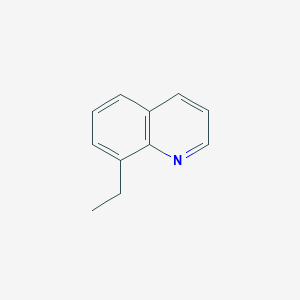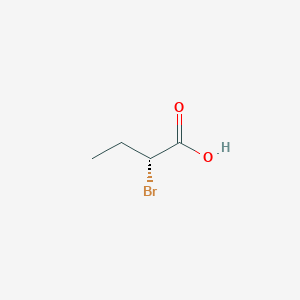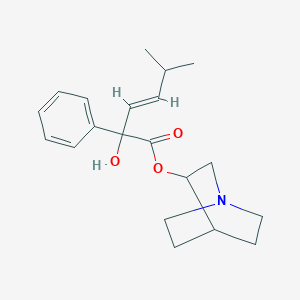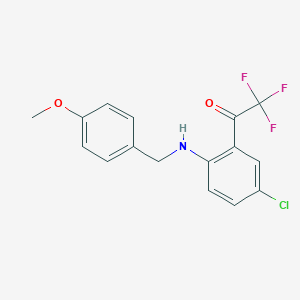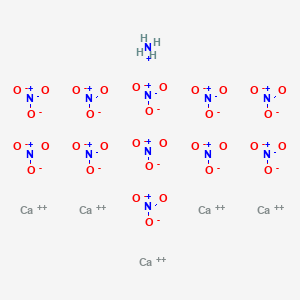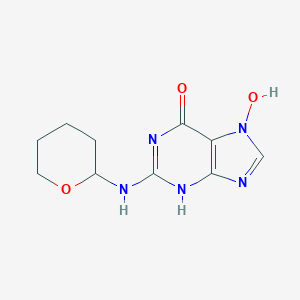
N(2)-Tetrahydropyranyl-7-hydroxyguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-Tetrahydropyranyl-7-hydroxyguanine (THP-G) is a derivative of guanine, an important component of DNA and RNA. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
Wissenschaftliche Forschungsanwendungen
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N(2)-Tetrahydropyranyl-7-hydroxyguanine also exhibits antiviral activity against herpes simplex virus and human cytomegalovirus. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Wirkmechanismus
The mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis and the induction of oxidative stress. N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to bind to DNA and RNA, leading to the disruption of their structure and function. It also induces the production of reactive oxygen species, which can cause damage to cellular components and trigger cell death pathways.
Biochemische Und Physiologische Effekte
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK and NF-κB pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N(2)-Tetrahydropyranyl-7-hydroxyguanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively non-toxic and has low immunogenicity, making it suitable for in vivo studies. However, N(2)-Tetrahydropyranyl-7-hydroxyguanine has some limitations, including its low bioavailability and rapid metabolism in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N(2)-Tetrahydropyranyl-7-hydroxyguanine, including the optimization of its synthesis and formulation for improved bioavailability and therapeutic efficacy. Further studies are needed to elucidate the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases. In addition, the development of novel derivatives of N(2)-Tetrahydropyranyl-7-hydroxyguanine may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N(2)-Tetrahydropyranyl-7-hydroxyguanine is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and biological properties make it an attractive target for further research and development. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production. Future studies are needed to fully understand the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases.
Synthesemethoden
The synthesis of N(2)-Tetrahydropyranyl-7-hydroxyguanine involves the protection of the amino group of guanine with tetrahydropyranyl (THP) and the subsequent hydroxylation of the 7-position using a palladium-catalyzed reaction. The resulting compound is purified through column chromatography to obtain pure N(2)-Tetrahydropyranyl-7-hydroxyguanine. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production.
Eigenschaften
CAS-Nummer |
107550-41-4 |
|---|---|
Produktname |
N(2)-Tetrahydropyranyl-7-hydroxyguanine |
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |
InChI-Schlüssel |
WROXEVOGBLPWDQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
SMILES |
C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |
Kanonische SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
Synonyme |
N(2)-tetrahydropyranyl-7-hydroxyguanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



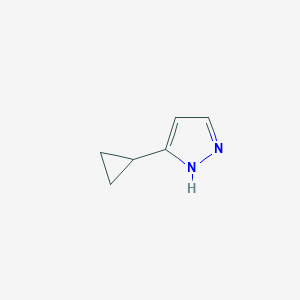
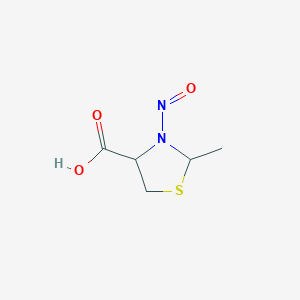
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
